molecular formula C7H12O3 B1660442 Tert-butyl 2-oxopropanoate CAS No. 76849-54-2

Tert-butyl 2-oxopropanoate

Cat. No. B1660442
CAS RN: 76849-54-2
M. Wt: 144.17 g/mol
InChI Key: YVZKICWRYOHMRD-UHFFFAOYSA-N
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Patent
US09266853B2

Procedure details

tert-Butyl 2-methyl-1,3-dithiane-2-carboxylate (2 g, 8.547 mmol) was dissolved in acetone (85.5 mL), and water (0.5 mL) was added. The flask was then cooled in a cold bath at −20° C. Small aliquots of N-bromosuceinimide (15.4 g, 85.47 mmol) were added over 20 minutes. The reaction mixture was stirred at the same temperature for further 30 minutes, and then quenched by adding an aqueous solution of sodium bicarbonate (7.18 g, 85.47 mmol in 90 mL of water). Insoluble material was removed by filtration. The filtrate was diluted in water (200 mL) and extracted with tert-butyl methyl ether (150 mL). The separated organic layer was washed with water and a saturated brine in order, then dried over anhydrous sodium sulfate, and then filtered. The filtrate was concentrated. The residue was purified by silica gel column chromatography (n-hexane/ethyl acetate) to obtain the target compound as pale yellow oil at a yield of 40%.
Name
tert-Butyl 2-methyl-1,3-dithiane-2-carboxylate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
85.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
reactant
Reaction Step Three
Yield
40%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])SCCCS1.O.C(=O)(O)[O-:17].[Na+]>CC(C)=O>[O:17]=[C:2]([CH3:1])[C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9] |f:2.3|

Inputs

Step One
Name
tert-Butyl 2-methyl-1,3-dithiane-2-carboxylate
Quantity
2 g
Type
reactant
Smiles
CC1(SCCCS1)C(=O)OC(C)(C)C
Name
Quantity
85.5 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
90 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at the same temperature for further 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Small aliquots of N-bromosuceinimide (15.4 g, 85.47 mmol) were added over 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
quenched
CUSTOM
Type
CUSTOM
Details
Insoluble material was removed by filtration
ADDITION
Type
ADDITION
Details
The filtrate was diluted in water (200 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with tert-butyl methyl ether (150 mL)
WASH
Type
WASH
Details
The separated organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated brine in order, then dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (n-hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O=C(C(=O)OC(C)(C)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.